molecular formula C19H21N3OS B11503071 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11503071
M. Wt: 339.5 g/mol
InChI Key: BWXFDZHPOZGUPW-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves the reaction of 1-methyl-1H-1,3-benzodiazole-2-thiol with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETIC ACID: Similar structure but with an acetic acid group instead of an acetamide.

    TELMISARTAN: Contains a benzimidazole moiety and is used as an antihypertensive agent.

Uniqueness

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylphenyl group adds steric bulk, potentially enhancing its selectivity and binding affinity for certain targets.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H21N3OS/c1-12-9-13(2)18(14(3)10-12)21-17(23)11-24-19-20-15-7-5-6-8-16(15)22(19)4/h5-10H,11H2,1-4H3,(H,21,23)

InChI Key

BWXFDZHPOZGUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N2C)C

Origin of Product

United States

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